molecular formula C19H18BrN3S B12715120 3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide CAS No. 110532-50-8

3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide

Cat. No.: B12715120
CAS No.: 110532-50-8
M. Wt: 400.3 g/mol
InChI Key: VYNQQYHWHRGXIQ-UHFFFAOYSA-N
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Description

3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide is a synthetic organic compound known for its intercalative properties with DNA. It is structurally related to ethidium bromide, a well-known nucleic acid stain used in molecular biology. This compound is characterized by its ability to insert itself between the base pairs of DNA, making it useful in various biochemical and molecular biology applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide typically involves multi-step organic reactions. The process begins with the preparation of the phenanthridine core, followed by the introduction of amino groups at the 3 and 8 positions, and the ethyl and thienyl groups at the 5 and 6 positions, respectively. The final step involves the formation of the bromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenanthridinium derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, 3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide is used as a fluorescent probe for studying nucleic acids. Its intercalative properties make it valuable for investigating DNA-binding interactions and conformational changes .

Biology

In biological research, this compound is employed in techniques such as gel electrophoresis and fluorescence microscopy to visualize and quantify nucleic acids. It is also used in studying the mechanisms of DNA replication and repair .

Medicine

Its ability to bind to DNA makes it a candidate for developing anti-cancer drugs that target rapidly dividing cells .

Industry

In the industrial sector, this compound is used in the production of fluorescent dyes and stains for various applications, including quality control and diagnostic assays .

Mechanism of Action

The primary mechanism of action of 3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide involves intercalation into the DNA double helix. This intercalation disrupts the normal helical structure of DNA, inhibiting processes such as replication and transcription. The compound’s planar structure allows it to insert itself between base pairs, forming stable complexes with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    Ethidium Bromide:

    Dimidium Bromide:

Uniqueness

3,8-Diamino-5-ethyl-6-(2-thienyl)phenanthridinium bromide is unique due to the presence of the thienyl group, which may enhance its binding affinity and specificity for certain DNA sequences. This structural variation can lead to differences in fluorescence properties and biological activity compared to other similar compounds .

Properties

CAS No.

110532-50-8

Molecular Formula

C19H18BrN3S

Molecular Weight

400.3 g/mol

IUPAC Name

5-ethyl-6-thiophen-2-ylphenanthridin-5-ium-3,8-diamine;bromide

InChI

InChI=1S/C19H17N3S.BrH/c1-2-22-17-11-13(21)6-8-15(17)14-7-5-12(20)10-16(14)19(22)18-4-3-9-23-18;/h3-11,21H,2,20H2,1H3;1H

InChI Key

VYNQQYHWHRGXIQ-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CS4)N)N.[Br-]

Origin of Product

United States

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